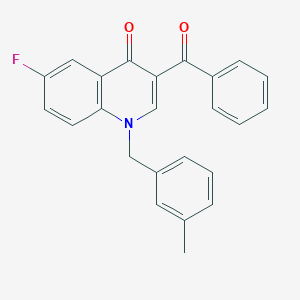
3-benzoyl-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-benzoyl-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline family. It has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Photochromic Properties
3-Benzoyl-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one has been studied for its photochromic properties, specifically in the context of photoenolizable ketones within the quinoline and 1,8-naphthyridine series. The research, using stationary and time-resolved spectroscopy techniques, elucidated the full photochemical mechanism of molecules related to 3-benzoyl-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one, demonstrating the significant role of the exocyclic carbonyl chromophore in photoexcitation processes. This study highlights the molecule's potential in applications requiring controlled photochromic responses, such as in the development of smart materials and optical data storage technologies (Aloïse et al., 2006).
Fluorogenic Reagent for High-Sensitivity Chromatographic Analysis
Another significant application of derivatives of 3-benzoyl-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one, such as 3-benzoyl-2-quinolinecarboxaldehyde, involves its use as a pre-column fluorogenic reagent for the ultrahigh sensitivity determination of primary amines by micro-column liquid chromatography with laser-induced fluorescence detection. This application underscores the compound's utility in enhancing the detection limits for primary amines, including amino acids, to the low femtogram range, showcasing its importance in bioanalytical assays and proteomics (Beale et al., 1989).
Antimycobacterial Properties
The molecule and its derivatives have also been explored for their antimycobacterial properties. Specifically, pyrrolo[1,2-a]quinoline derivatives have shown promising anti-tuberculosis (TB) activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. This research not only provides insight into the compound's potential therapeutic applications but also underscores its role in addressing global health challenges related to tuberculosis (Venugopala et al., 2020).
Photoreversible Photochromic Properties
Further studies on derivatives of 3-benzoyl-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one have revealed photoreversible photochromic properties under anaerobic conditions. These compounds, upon exposure to light, exhibit a change in their molecular structure, leading to a reversible color change. This property is particularly valuable in the development of photoresponsive materials, which have applications ranging from smart windows to molecular switches (Larina et al., 2010).
Synthesis and Anticancer Activity
Research into tetrazolylmethyl quinoline derivatives, closely related to 3-benzoyl-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one, has demonstrated their potential in anticancer and antifungal applications. Docking studies have indicated that these compounds could act as covalent cross-linkers or intercalators with DNA, suggesting their utility as anticancer agents. Some derivatives have shown significant activity against specific cancer cell lines, highlighting the compound's relevance in medicinal chemistry and oncology research (Shaikh et al., 2017).
properties
IUPAC Name |
3-benzoyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO2/c1-16-6-5-7-17(12-16)14-26-15-21(23(27)18-8-3-2-4-9-18)24(28)20-13-19(25)10-11-22(20)26/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTKTAPDRZUELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

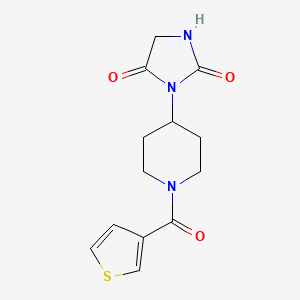

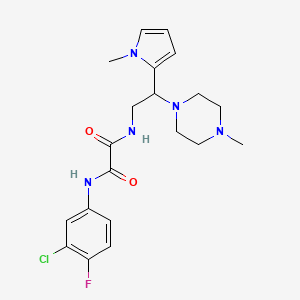
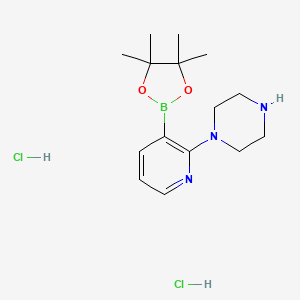
![N-[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide](/img/structure/B2997059.png)

![1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2997061.png)
![3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2997064.png)
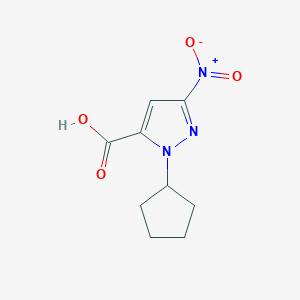
![N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2997068.png)
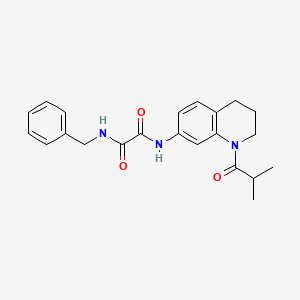
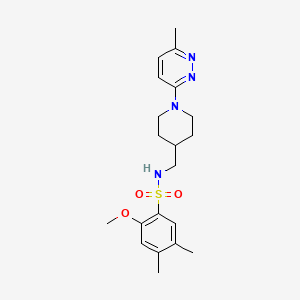
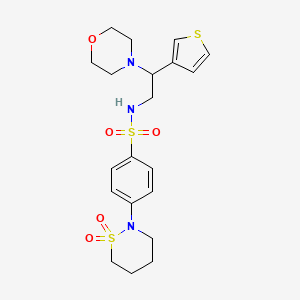
![(1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride](/img/structure/B2997074.png)